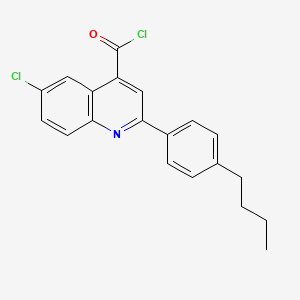
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” consists of 20 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 323.82 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving this type of compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is utilized in various chemical reactions and catalytic processes. For instance, palladium charcoal-catalyzed Suzuki-Miyaura coupling has been demonstrated to be effective in producing coupling products from haloquinolines, including chloroquinolines (Tagata & Nishida, 2003). Additionally, cyclization processes involving quinoline compounds have been studied, leading to the synthesis of various heterocyclic compounds (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Fluorescence Derivatization
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, highlighting the potential of similar quinoline derivatives in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Structural Analysis and Crystallography
Research has also focused on the structural analysis of chloroquinoline derivatives. Studies involving X-ray crystallography have provided insights into the molecular structure and interactions of compounds like 1-{6-chloro-2-[(2-chloro-3-quinolyl)methoxy]-4-phenyl-3-quinolyl}ethan-1-one, which shares structural similarities with 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride (Khan et al., 2010).
Synthesis of Heterocyclic Compounds
The reactivity of chloroquinoline derivatives is a significant area of interest, with studies exploring their use in synthesizing diverse heterocyclic compounds. For example, cyclometalated complexes of similar compounds have been investigated for their luminescent properties and potential applications in catalytic reactions (Xu et al., 2014).
Propriétés
IUPAC Name |
2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFGTHFKCQWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



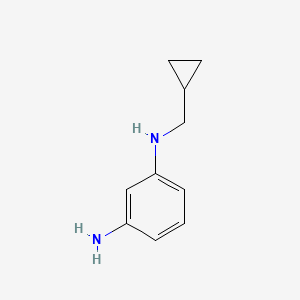


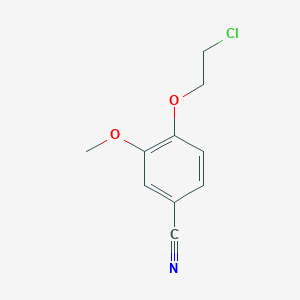

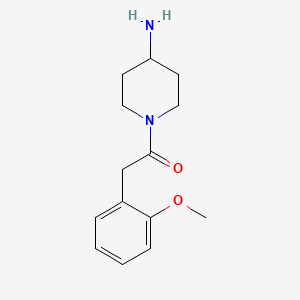


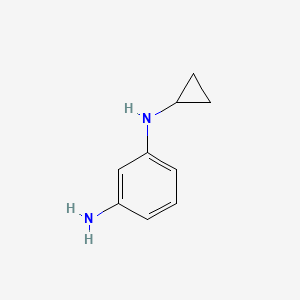
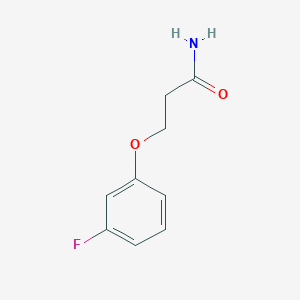
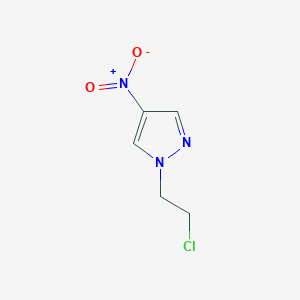
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
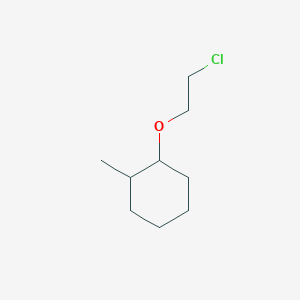
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)